N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine
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Overview
Description
The compound N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine is a derivative of quinoline, which is a heterocyclic aromatic organic compound. While the specific compound is not directly discussed in the provided papers, the papers do discuss various quinoline derivatives and their synthesis, properties, and applications, which can provide insights into the analysis of N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex and often involves multi-step reactions. For instance, the synthesis of N,N-Di(pyridin-2-yl)quinolin-6-amine involved the use of di(pyridin-2-yl)amine as a precursor and was characterized using spectroscopic methods . Similarly, the synthesis of fluorine-containing 1,7-phenanthrolines from N-propargyl-6,8-bis(trifluoroacetyl)quinolin-5-amine demonstrates the incorporation of fluorine atoms into the quinoline structure . These methods could potentially be adapted for the synthesis of N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine by considering the appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using spectroscopic techniques and X-ray diffraction analyses. For example, the structure of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives was determined using X-ray diffraction, revealing octahedral-coordinated and distorted trigonal-bipyramidal geometries . This suggests that similar analytical techniques could be employed to determine the molecular structure of N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including complex formation with metal cations. The study of N,N-Di(pyridin-2-yl)quinolin-6-amine showed its ability to form complexes with several metal cations, with the stability constants of these complexes being determined . This indicates that N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine may also have the potential to form complexes with metals, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For instance, the introduction of fluorine atoms in the synthesis of fluorine-containing phenanthrolines significantly affects the reaction site and the resulting heterocyclic systems . The presence of fluorine atoms in N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine would likely influence its physical properties, such as solubility and stability, as well as its chemical reactivity.
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2/c17-13-7-5-12(14(18)9-13)10-19-16-8-6-11-3-1-2-4-15(11)20-16/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVOSLJZRZEIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine |
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